molecular formula C12H13F2N3 B572446 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole CAS No. 1365271-73-3

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

Cat. No. B572446
CAS RN: 1365271-73-3
M. Wt: 237.254
InChI Key: YUONRARSLNXSMC-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole” is a chemical compound with the CAS Number: 1365271-73-3. It has a molecular weight of 237.25 . The IUPAC name for this compound is 1-cyclohexyl-6,7-difluoro-1H-1,2,3-benzotriazole .


Molecular Structure Analysis

The InChI code for “1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole” is 1S/C12H13F2N3/c13-9-6-7-10-12 (11 (9)14)17 (16-15-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole” include its molecular weight (237.25) and its IUPAC name (1-cyclohexyl-6,7-difluoro-1H-1,2,3-benzotriazole) .

Scientific Research Applications

Chemistry and Transformations

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole is a derivative of benzotriazole, a compound that has been extensively studied for its chemical transformations and applications. For example, Katritzky and Lam (1990) explored the transformations of 1-(trimethylsilylmethyl)benzotriazole, including its reaction with fluoride-catalyzed desilylation, forming an anion that can be alkylated and acylated (Katritzky & Lam, 1990).

Synthesis and Antimicrobial Activity

In 2002, Sanna et al. synthesized a series of benzotriazole derivatives, including 3-cyclohexyl-substituted ones, as part of antitubercular research. These compounds showed modest growth inhibition of Mycobacterium tuberculosis, indicating potential antimicrobial applications (Sanna et al., 2002).

Photochemistry and Applications in pH Control

Wang et al. (2000) studied the photochemistry of 1H-benzotriazole in aqueous solutions, demonstrating its potential as a photolatent base. This property could be utilized in pH control applications in various chemical processes (Wang et al., 2000).

Synthesis of Complex Molecules

Katritzky et al. (1996) investigated the use of 1-methyl-3-(benzotriazol-1-ylmethyl)indole, which undergoes lithiation and addition reactions to synthesize complex molecules like carbazoles and cyclopent[b]indoles. These findings highlight the role of benzotriazole derivatives in the synthesis of complex organic compounds (Katritzky et al., 1996).

Potential in Medicinal Chemistry

Rachwal and Katritzky (2008) emphasized the rapid progress in the synthetic application of benzotriazole derivatives, particularly in 'click chemistry', which has boosted the application of 1,2,3-triazole derivatives in medicinal chemistry (Rachwal & Katritzky, 2008).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-cyclohexyl-6,7-difluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c13-9-6-7-10-12(11(9)14)17(16-15-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUONRARSLNXSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742850
Record name 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

CAS RN

1365271-73-3
Record name 1H-Benzotriazole, 1-cyclohexyl-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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